3,6-Dihydroxy-2,4-dimethylbenzaldehyde
Overview
Description
3,6-Dihydroxy-2,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .
Molecular Structure Analysis
The molecular structure of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the available resources.Scientific Research Applications
Derivatives from Mangrove Endophytic Fungus
Research has identified derivatives of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde, specifically 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2,4-dihydroxy-3-methylbenzaldehyde, isolated from a mangrove fungus from the South China Sea. These compounds were identified through spectral data analysis, highlighting the compound's potential in natural product chemistry and fungal metabolites research (Shao et al., 2009).
Synthesis Studies
A study focused on synthesizing 2,4-dimethylbenzaldehyde from m-xylene and CO, under specific catalysis and reaction conditions, contributes to the broader understanding of benzaldehyde derivatives' chemical synthesis (Wu Yu-long, 2008).
Isolation from Pathogenic Fungus
Leptosphaeria herpotrichoides, a grass pathogenic fungus, has been found to contain 2,4-dihydroxy-3,6-dimethylbenzaldehyde. This discovery adds to the compound's significance in the study of fungal metabolites and their potential biological activities (Ayer et al., 1993).
Catalytic Oxidation Research
Research on copper-mediated selective oxidation of aromatic methyl groups, which include the synthesis of substituted hydroxybenzaldehydes, is crucial for pharmaceutical and perfume industries. 4-Hydroxy-3,5-dimethylbenzaldehyde, an intermediate in drug preparation, is a focus of this research, showing the compound's relevance in catalytic chemical reactions (Boldron et al., 2005).
Quantum-Chemical Calculations
A study involving quantum-chemical calculations demonstrated large zero-field splitting in isomeric dimethylbenzaldehydes, which includes 3,6-Dihydroxy-2,4-dimethylbenzaldehyde. This finding is significant for understanding the electronic properties of these compounds (Mijoule, 1981).
Biocatalytic System Development
A two-liquid phase biocatalytic system was developed for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study highlights the compound's role in innovative biocatalytic processes (Bühler et al., 2003).
Electrocatalytic Activity Research
The electrocatalytic activity of dihydroxybenzaldehydes toward NADH oxidation was studied, indicating the compound's potential in electrochemistry and biosensor development (Pariente et al., 1996).
Safety and Hazards
properties
IUPAC Name |
3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)6(2)9(5)12/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFFJZXRIPFLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309245 | |
Record name | 3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31404-85-0 | |
Record name | NSC211459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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